molecular formula C20H17N3O3S B6561386 N-[(3-methoxyphenyl)methyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide CAS No. 1021256-94-9

N-[(3-methoxyphenyl)methyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide

Cat. No. B6561386
CAS RN: 1021256-94-9
M. Wt: 379.4 g/mol
InChI Key: INYLTJMBHOKBNA-UHFFFAOYSA-N
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Description

Acetamides are a class of organic compounds that share a common functional group characterized by a carbonyl group (or ketone) linked to a nitrogen atom. They are derived from acetic acid and have the general formula R-CO-NH2 .


Synthesis Analysis

The synthesis of acetamides typically involves the reaction of an amine with acetic acid or acetic anhydride . The specific synthesis pathway for your compound would likely involve multiple steps to incorporate the various functional groups and the cyclic structure.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the presence of functional groups.


Chemical Reactions Analysis

Acetamides can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form carboxylic acids and amines. They can also react with Grignard reagents to form tertiary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally. These properties are influenced by the compound’s molecular structure and the types of intermolecular forces it can form .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some acetamides are used as pharmaceuticals and their mechanisms of action are related to their ability to interact with biological receptors .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Information on the safety and hazards of a compound can often be found in its Material Safety Data Sheet (MSDS). It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-26-14-6-4-5-13(9-14)10-21-17(24)11-23-12-22-18-15-7-2-3-8-16(15)27-19(18)20(23)25/h2-9,12H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYLTJMBHOKBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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